molecular formula C7H16N2O B3319699 (S)-(1,4-Dimethylpiperazin-2-YL)methanol CAS No. 1159598-12-5

(S)-(1,4-Dimethylpiperazin-2-YL)methanol

Cat. No. B3319699
CAS RN: 1159598-12-5
M. Wt: 144.21 g/mol
InChI Key: ZEHZRJZZIYNPKU-ZETCQYMHSA-N
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Description

Methanol, also known as methyl alcohol or wood alcohol, is the simplest of a long series of organic compounds called alcohols . It consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F) . It forms explosive mixtures with air and burns with a nonluminous flame .


Molecular Structure Analysis

Methanol’s molecular structure consists of one carbon atom, one oxygen atom, and four hydrogen atoms . The carbon atom is bonded to three hydrogen atoms and one oxygen atom. The oxygen atom is, in turn, bonded to the fourth hydrogen atom .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For instance, it can react with hydrohalic acids to form alkyl halides under acidic conditions . It can also be used in the production of formaldehyde and other chemicals .


Physical And Chemical Properties Analysis

Methanol is a clear liquid with polar properties, making it a good solvent . It is also highly flammable . It has a sharp wine-like odor and a burning taste . It is completely miscible in water .

Scientific Research Applications

Methanol as a Chemical Marker in Power Transformers

Methanol has been identified as a significant marker for assessing the condition of solid insulation in power transformers. The presence of methanol in transformer oil, originating from the degradation of insulating paper, serves as an indicator of cellulose insulation's ageing. Analytical methods for methanol determination include gas chromatography with mass spectrometry or flame ionization detection. The relationship between methanol generation and cellulose degradation has been confirmed, suggesting its utility in monitoring transformer health (Jalbert et al., 2019).

Hydrogen Production from Methanol

The thermochemical conversion of methanol to hydrogen is a promising approach for hydrogen production. Methanol serves as a liquid hydrogen carrier, offering a sustainable pathway to a hydrogen economy. Various production methods, including steam reforming and partial oxidation, have been explored, with copper-based catalysts showing high activity. Advances in catalyst development and reactor technology aim to improve efficiency and selectivity towards hydrogen production (García et al., 2021).

Methanol to Dimethyl Ether Conversion

Methanol dehydration to produce dimethyl ether (DME), a clean fuel and valuable chemical, has been extensively studied. Research focuses on the development of efficient catalysts, including zeolites and modified aluminas, to enhance the conversion process. DME synthesis from methanol presents a viable route for the production of alternative fuels and chemicals, highlighting the importance of methanol in industrial applications (Bateni & Able, 2018).

Methanol as a Spark Ignition Engine Fuel

Methanol's application as an alternative fuel for spark ignition engines has been analyzed, showing potential for reduced emissions and improved efficiency compared to conventional fuels. While methanol engines require minimal modifications, they offer cleaner combustion and are a viable option for reducing the environmental impact of transportation (Kowalewicz, 1993).

Mechanism of Action

Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system . Overexposure can cause death . Its toxic effects are due to its metabolites, formaldehyde and formic acid, which are produced when methanol is metabolized in the body .

Safety and Hazards

Methanol is a toxic substance. Overexposure can lead to serious health effects, including blindness, neurological damage, and even death . Therefore, it’s important to handle methanol with care and use appropriate safety measures when working with it .

Future Directions

The future of methanol lies in its potential as a renewable energy source . Research is being conducted on the power-to-methanol process, which involves the conversion of CO2 and H2 (produced with renewable energy) into methanol . This process could potentially provide a sustainable and renewable way of producing methanol .

properties

IUPAC Name

[(2S)-1,4-dimethylpiperazin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZRJZZIYNPKU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN([C@@H](C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1,4-Dimethylpiperazin-2-YL)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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